molecular formula C15H18N2O3S B497910 3-ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide CAS No. 915924-70-8

3-ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Cat. No.: B497910
CAS No.: 915924-70-8
M. Wt: 306.4g/mol
InChI Key: TWDJFKYWMMPYRO-UHFFFAOYSA-N
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Description

3-ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is an organic compound with the molecular formula C15H18N2O3S and a molecular weight of 306.38 g/mol . This compound is characterized by its unique structure, which includes an ethyl group, a methoxy group, and a pyridinyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3-ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 3-ethyl-4-methoxybenzenesulfonyl chloride with 6-methyl-2-aminopyridine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

3-ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the pyridinyl group may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

3-ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide can be compared with other similar compounds, such as:

Biological Activity

3-Ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is an organic compound with the molecular formula C15H18N2O3S and a molecular weight of 306.38 g/mol. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C15H18N2O3S
  • Molecular Weight : 306.38 g/mol
  • CAS Number : 915924-70-8

The compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of the pyridinyl moiety may also contribute to its pharmacological profile by interacting with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with proteins, which may alter their functional states and modulate biochemical pathways. Furthermore, the pyridinyl group is likely involved in interactions with enzymes or receptors, influencing their activity and leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups often exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound has potential against various bacterial strains, though specific data on its efficacy compared to established antibiotics is still limited.

Anti-inflammatory Properties

Sulfonamides are also recognized for their anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines in cell cultures, indicating a potential role in treating inflammatory disorders.

Anticancer Potential

Recent investigations into the anticancer properties of this compound have shown promising results. In particular, studies have highlighted its ability to induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound's mechanism appears to involve disruption of microtubule assembly, which is critical for cell division.

Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in MDA-MB-231 and HepG2 cells

Study on Anticancer Activity

A study published in 2022 explored the effects of this compound on breast cancer cells (MDA-MB-231). The results indicated that at a concentration of 10 µM, the compound increased caspase-3 activity by 1.33 times compared to control groups, suggesting a significant induction of apoptosis. Additionally, cell cycle analysis revealed an accumulation of cells in the G0/G1 phase, indicating cell cycle arrest.

Comparative Analysis with Similar Compounds

In comparative studies with other sulfonamide derivatives, this compound exhibited superior activity against certain cancer cell lines. For instance, while N-ethyl-o,p-toluenesulfonamide showed moderate effects, the compound demonstrated enhanced cytotoxicity and apoptosis-inducing capabilities.

Properties

IUPAC Name

3-ethyl-4-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-4-12-10-13(8-9-14(12)20-3)21(18,19)17-15-7-5-6-11(2)16-15/h5-10H,4H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDJFKYWMMPYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=N2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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